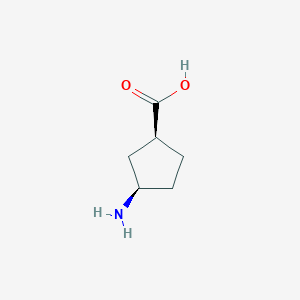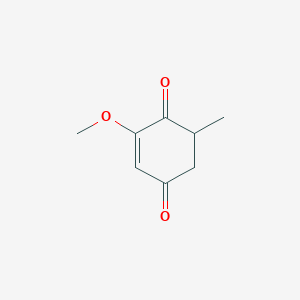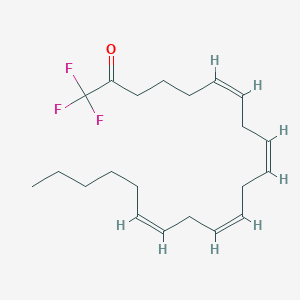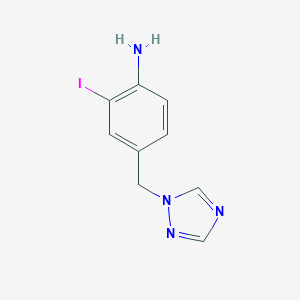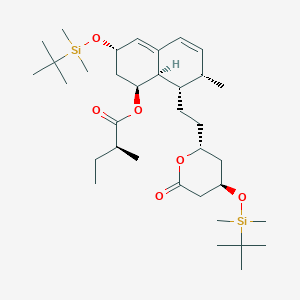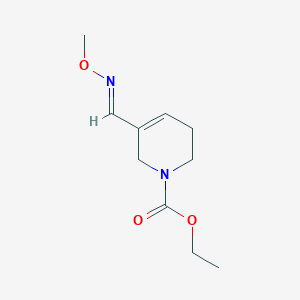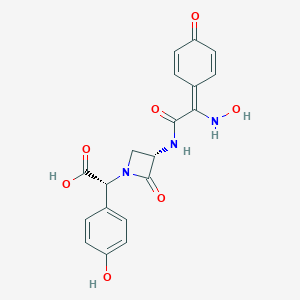
H-Gly-Pro-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-prolyl-glycine amide (GPG-NH2) is a synthetic peptide known for its antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). It was initially developed by Fastilium Property Group AB and has shown promise in targeting the viral envelope glycoprotein (Env) of HIV-1 . The compound has a molecular formula of C9H16N4O3 and is known for its ability to disrupt the maturation of the viral envelope protein gp160 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-glycine amide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of glycine, followed by the coupling of proline and another glycine residue. The final step involves the deprotection of the amino group to yield the desired peptide .
Industrial Production Methods
Industrial production of glycyl-prolyl-glycine amide can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Glycyl-prolyl-glycine amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include modified peptides with enhanced antiviral activity and stability. For instance, the oxidation of glycyl-prolyl-glycine amide can lead to the formation of disulfide bonds, which stabilize the peptide structure .
Scientific Research Applications
Glycyl-prolyl-glycine amide has been extensively studied for its antiviral properties. It has shown efficacy in inhibiting the replication of HIV-1 by targeting the viral envelope glycoprotein (Env). This compound has also been investigated for its potential use in treating other viral infections and immune system diseases .
In addition to its antiviral applications, glycyl-prolyl-glycine amide has been studied for its role in protein folding and stability. It has been used as a model peptide to investigate the effects of ion-peptide interactions on peptide conformation and stability .
Mechanism of Action
Glycyl-prolyl-glycine amide exerts its antiviral effects by targeting the viral envelope glycoprotein (Env) of HIV-1. The compound is metabolized to α-hydroxy-glycineamide (αHGA), which interferes with the maturation of the Env precursor protein gp160. This disruption leads to the degradation of gp160 through the endoplasmic reticulum-associated protein degradation (ERAD) pathway, resulting in the production of fusion-incompetent HIV-1 particles .
Comparison with Similar Compounds
Glycyl-prolyl-glycine amide is unique in its ability to target the viral envelope glycoprotein (Env) of HIV-1. Similar compounds include other antiviral peptides and small molecules that target different stages of the viral replication cycle. For instance, peptides like enfuvirtide target the fusion process of HIV-1, while small molecules like reverse transcriptase inhibitors target the viral replication process .
List of Similar Compounds
- Enfuvirtide
- Reverse transcriptase inhibitors (e.g., zidovudine, lamivudine)
- Protease inhibitors (e.g., ritonavir, lopinavir)
- Integrase inhibitors (e.g., raltegravir, dolutegravir)
Conclusion
Glycyl-prolyl-glycine amide is a promising antiviral peptide with unique properties that make it effective against HIV-1. Its ability to disrupt the maturation of the viral envelope glycoprotein (Env) sets it apart from other antiviral compounds. Continued research on this compound may lead to new therapeutic strategies for treating viral infections and immune system diseases.
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLMJFURJYNEX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141497-12-3 |
Source


|
| Record name | Glycinamide, glycyl-prolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




